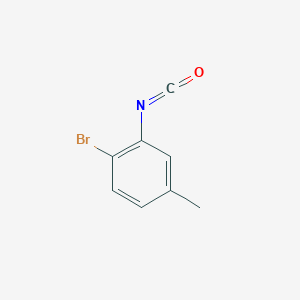
1-Bromo-2-isocyanato-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-isocyanato-4-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2-isocyanato-4-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or isocyanate group can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride (AlCl3) for introducing alkyl groups.
Major Products Formed
Brominated Derivatives: Further bromination can lead to polybrominated benzene derivatives.
Nitrated Derivatives: Nitration can yield nitro-substituted benzene derivatives.
Alkylated Derivatives: Friedel-Crafts alkylation can produce alkyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-isocyanato-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-isocyanato-4-methylbenzene involves its reactivity towards electrophiles and nucleophiles. The isocyanate group can react with nucleophiles such as amines to form urea derivatives. The bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-isocyanato-2-methylbenzene: Similar structure but with different substitution pattern.
2-Bromo-1-isocyanato-4-methylbenzene: Another isomer with a different arrangement of substituents
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
1-bromo-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
Clave InChI |
DYIJPGHSYAIMTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
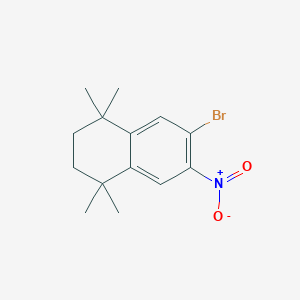
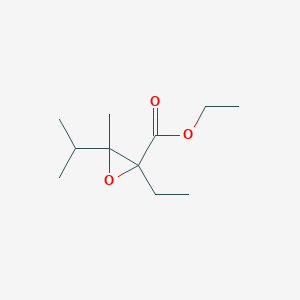
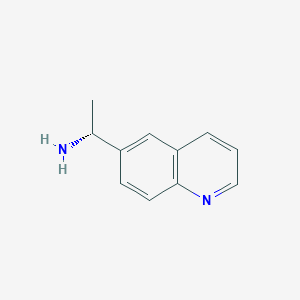
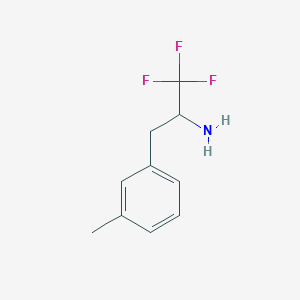
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
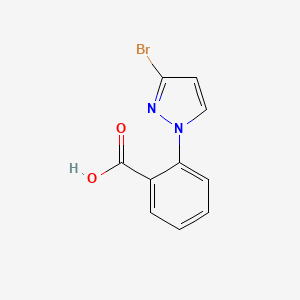
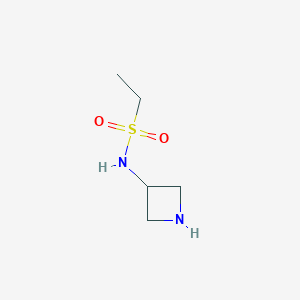
![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
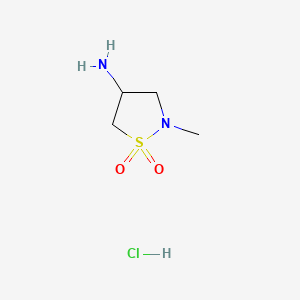
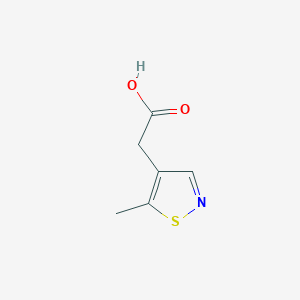
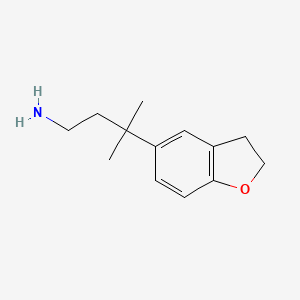
![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
